
Ala-argipressin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argipressin, ala(10)- is a Decapeptide; differs from argipressin in the addition of an N-terminal Ala-residue.
科学的研究の応用
Hemodynamic Support in Septic Shock
Ala-argipressin is increasingly utilized in the management of septic shock, where it helps restore vascular tone and improve blood pressure. A retrospective observational study highlighted the efficacy of combining norepinephrine with this compound in patients experiencing septic shock. The study reported significant improvements in mean arterial pressure and reductions in vascular resistance indices when using this combination therapy compared to norepinephrine alone .
Table 1: Hemodynamic Parameters in Septic Shock Treatment
Treatment Group | Mean Arterial Pressure (MAP) | Resistance Index (RI) |
---|---|---|
Norepinephrine Alone | Increased | Increased |
Norepinephrine + this compound | Improved | Reduced |
This compound After Norepinephrine | Improved | Reduced |
Surgical Applications
This compound has shown potential in reducing blood loss during surgical procedures, particularly liver resections. A prospective trial (ARG-01) is currently investigating its effects on perioperative blood loss and inflammatory responses in patients undergoing liver surgery. Preliminary findings suggest that this compound may decrease portal and hepatic blood flow, potentially leading to reduced bleeding and improved surgical outcomes .
Case Study Insights:
In an experimental model involving blunt liver trauma, the administration of vasopressin led to decreased bleeding and better outcomes, supporting its use during surgical interventions .
Management of Diabetes Insipidus
This compound is the treatment of choice for central diabetes insipidus, a condition characterized by excessive urination due to insufficient production of antidiuretic hormone. Its administration effectively reduces urine output and increases water reabsorption in the kidneys, thus managing symptoms effectively .
Pediatric Applications
In neonates, particularly those with refractory hypotension or congenital diaphragmatic hernia, this compound has been evaluated as a rescue therapy. A pilot trial indicated that it could increase mean arterial pressure without significant adverse effects compared to traditional treatments like dopamine .
Table 2: Pediatric Outcomes with this compound
Condition | Treatment Dosage | Outcome |
---|---|---|
Refractory Hypotension | 0.01 - 0.04 units/kg/h | Similar BP increase |
Congenital Diaphragmatic Hernia | 0.0001 - 0.002 units/kg/min | Increased MAP |
Pulmonary Hypertension
This compound has also been explored for its potential benefits in managing pulmonary hypertension in newborns. In a case series, its use was associated with improved oxygenation indices and reduced reliance on inhaled nitric oxide .
特性
CAS番号 |
115699-79-1 |
---|---|
分子式 |
C49H70N16O13S2 |
分子量 |
1155.3 g/mol |
IUPAC名 |
N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1 |
InChIキー |
LYCXWXBJDHHYTF-ARTPIOIJSA-N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
異性体SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
ACYFQNCPRG |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
10-Ala-argipressin 10-ALA-AVP Ala-Arg(8)-vasopressin Ala-argipressin arginine vasopressin, Ala(10)- argipressin, Ala(10)- argipressin, Ala- argipressin, alanine(10)- argipressin, alanine- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。